ethyl 2-heptylnonanoate
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Overview
Description
Ethyl 2-heptylnonanoate is an organic compound classified as an ester. It has the molecular formula C18H36O2 and a molecular weight of 284.4772 . Esters are known for their pleasant odors and are often used in fragrances and flavorings . This compound is no exception and is used in various applications due to its unique chemical properties.
Preparation Methods
Ethyl 2-heptylnonanoate can be synthesized through the esterification reaction between 2-heptylnonanoic acid and ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
2-heptylnonanoic acid+ethanol→ethyl 2-heptylnonanoate+water
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Ethyl 2-heptylnonanoate, like other esters, can undergo various chemical reactions:
Reduction: Reduction of this compound using lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, producing a different ester.
Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-heptylnonanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-heptylnonanoate primarily involves its interaction with olfactory receptors due to its volatile nature and pleasant odor. In chemical reactions, its ester functional group is the primary site of reactivity, undergoing nucleophilic acyl substitution reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl 2-heptylnonanoate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share the ester functional group, this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties. Similar compounds include:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Ethyl butanoate: Another ester with a pleasant odor, used in the food industry.
This compound’s longer carbon chain makes it less volatile and more hydrophobic compared to these shorter-chain esters, which can be advantageous in certain applications.
Properties
CAS No. |
63905-75-9 |
---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
ethyl 2-heptylnonanoate |
InChI |
InChI=1S/C18H36O2/c1-4-7-9-11-13-15-17(18(19)20-6-3)16-14-12-10-8-5-2/h17H,4-16H2,1-3H3 |
InChI Key |
XRCJOMAARACHTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCCCC)C(=O)OCC |
Origin of Product |
United States |
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